4-(2-Aminopyridin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopyridin-4-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopyridin-4-yl)phenol typically involves the reaction of 4-aminophenol with 2-chloropyridine under specific conditions. One method involves the use of sodium sulfide in aqueous media to facilitate the reaction, which is a cost-effective and efficient alternative to the traditional Pd/C catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenols and pyridines.
Scientific Research Applications
4-(2-Aminopyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminopyridin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine binding site, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate in the synthesis of antitumor agents.
4-(3-Aminopyridin-2-ylamino)phenol: Another intermediate with similar structural features.
Uniqueness
4-(2-Aminopyridin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and potential antifungal activity make it a compound of significant interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-aminopyridin-4-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-7-9(5-6-13-11)8-1-3-10(14)4-2-8/h1-7,14H,(H2,12,13) |
InChI Key |
LFEPAZMQQNIUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.